molecular formula C25H31N3O4 B13850447 Milnacipran Dimer Impurity B

Milnacipran Dimer Impurity B

Cat. No.: B13850447
M. Wt: 437.5 g/mol
InChI Key: YRHMRXSTXKHSTF-HIIHVHEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milnacipran Dimer Impurity B is an impurity of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia. The molecular formula of this compound is C25H31N3O4, and it has a molecular weight of 437.53. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and stability of Milnacipran formulations.

Preparation Methods

The preparation of Milnacipran Dimer Impurity B involves synthetic routes that typically include the reaction of Milnacipran with formaldehyde. This reaction forms a methylene-linked dimer impurity . The reaction conditions often involve the use of polyethylene glycol (PEG) or polyoxyethylene (PEO) as excipients, which can contain residual formaldehyde . The reaction rate and impurity levels are influenced by temperature, with higher temperatures accelerating the reaction .

Chemical Reactions Analysis

Milnacipran Dimer Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in alcohols.

Scientific Research Applications

Milnacipran Dimer Impurity B has several scientific research applications:

    Chemistry: It is used to study the stability and degradation pathways of Milnacipran formulations.

    Biology: It helps in understanding the biological activity and potential side effects of Milnacipran.

    Medicine: It is used in the development of analytical methods to ensure the purity and safety of Milnacipran-based medications.

    Industry: It is used in quality control processes to monitor the levels of impurities in pharmaceutical products.

Mechanism of Action

The mechanism of action of Milnacipran Dimer Impurity B is related to its parent compound, Milnacipran. Milnacipran inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action helps in alleviating symptoms of fibromyalgia and depression. The dimer impurity may interact with similar molecular targets and pathways, but its specific effects and potency may differ.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

(1R,2S)-2-[[3-amino-2-[[(1S,2R)-2-carbamoyl-2-phenylcyclopropyl]methoxy]propoxy]methyl]-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C25H31N3O4/c26-13-21(32-15-20-12-25(20,23(28)30)18-9-5-2-6-10-18)16-31-14-19-11-24(19,22(27)29)17-7-3-1-4-8-17/h1-10,19-21H,11-16,26H2,(H2,27,29)(H2,28,30)/t19-,20-,21?,24+,25+/m1/s1

InChI Key

YRHMRXSTXKHSTF-HIIHVHEMSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)N)COCC(CN)OC[C@H]3C[C@@]3(C4=CC=CC=C4)C(=O)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)N)COCC(CN)OCC3CC3(C4=CC=CC=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.